

Comparative analysis of synthetic routes to substituted 1,3-thiazines

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Compound of Interest

Compound Name: 3-methyl-6H-1,3-thiazin-2-imine

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A Comparative Guide to the Synthesis of Substituted 1,3-Thiazines

For Researchers, Scientists, and Drug Development Professionals

The 1,3-thiazine scaffold is a privileged heterocyclic motif present in a wide array of biologically active compounds and natural products. Its derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Consequently, the development of efficient and versatile synthetic routes to access substituted 1,3-thiazines is of significant interest to the medicinal and organic chemistry communities. This guide provides a comparative analysis of several key synthetic strategies, complete with experimental data, detailed protocols, and workflow visualizations to aid researchers in selecting the most suitable method for their specific needs.

Key Synthetic Routes: A Comparative Overview

Several synthetic strategies have been developed for the construction of the 1,3-thiazine ring system. The most prominent methods include the condensation of α,β -unsaturated carbonyl compounds (chalcones) with thiourea, multicomponent reactions, and intramolecular cyclization approaches. Each method offers distinct advantages regarding substrate scope, reaction conditions, and achievable structural diversity.

Synthetic Route	Key Reactants	General Reaction Conditions	Yield Range (%)	Key Advantages
1. Reaction of Chalcones with Thiourea	Substituted Chalcones, Thiourea	Ethanolic NaOH, reflux	60-85	Readily available starting materials, straightforward procedure.
2. Three-Component Synthesis of Thiazin-4-ones	Aromatic Aldehyde, Aniline, Thionicotinic Acid	T3P, Pyridine, 2-Methyltetrahydron, room temperature	22-63	One-pot synthesis, access to fused pyridothiazinone systems.
3. Selectfluor-Mediated Intramolecular Cyclization	N-(2-(Cyclohex-1-en-1-yl)ethyl)benzothi oamide, Selectfluor	Dichloromethane, 0 °C to 28 °C	70-85	Access to unique spirocyclic 1,3-thiazines, diastereoselectiv e.
4. Synthesis from α,β -Unsaturated Esters	α,β -Unsaturated Carboxylic Esters, Thiourea	Isolation of intermediate followed by cyclization with base	Moderate	Access to 2-imino-1,3-thiazinan-4-ones.
5. Three-Component Synthesis of Thiazine-2-thiones	β -Chlorovinyl Aldehydes, Primary Amines, Carbon Disulfide	Triethylamine, Acetonitrile, 0 °C	up to 90	Mild reaction conditions, access to 4-hydroxy-3,4-dihydro-2H-1,3-thiazine-2-thiones.

Experimental Protocols

General Procedure for the Synthesis of 2-Amino-4,6-diaryl-6H-1,3-thiazines from Chalcones and Thiourea.[1]

A mixture of the appropriate chalcone (1 mmol) and thiourea (1 mmol) is refluxed in 30 mL of 10% ethanolic sodium hydroxide solution. The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled and poured into 400 mL of ice-cold water with vigorous stirring for 1 hour. The resulting precipitate is filtered, washed with water, and recrystallized from ethanol to afford the pure 2-amino-1,3-thiazine derivative.

General Procedure for the Three-Component Synthesis of 2-Aryl-3-phenyl-2,3-dihydro-4H-pyrido[3,2-e][2] [3]thiazin-4-ones.[3]

In a two-necked 25 mL round-bottom flask under a nitrogen atmosphere, aniline (6 mmol) and a substituted benzaldehyde (6 mmol) are dissolved in 2.3 mL of 2-methyltetrahydrofuran and stirred. Thionicotinic acid (6 mmol) is added, followed by pyridine (36 mmol). The reaction mixture is stirred at room temperature. Propylphosphonic anhydride (T3P®) as a 50% solution in ethyl acetate (12 mmol) is then added dropwise over one hour. The reaction is stirred for an additional 23 hours at room temperature. The resulting mixture is worked up by partitioning between ethyl acetate and water, followed by purification of the organic layer by column chromatography to yield the desired product.

General Procedure for the Synthesis of Mono-fluorinated Spiro-1,3-thiazines via Selectfluor-Mediated Intramolecular Cyclization.[4]

To a solution of the N-(2-(cyclohex-1-en-1-yl)ethyl)benzothioamide substrate (1 mmol) in dichloromethane (10 mL), Selectfluor (1 mmol) is added portion-wise at 0 °C. The mixture is then stirred at 28 °C for 5 hours. After completion of the reaction, as monitored by TLC, water (10 mL) is added, and the solution is extracted with chloroform (2 x 20 mL). The combined organic layers are washed with water (2 x 10 mL) and brine (10 mL), dried over anhydrous Na2SO4, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography to afford the fluorinated spiro-1,3-thiazine.

Synthesis of 3-unsubstituted 2-imino-1,3-thiazinan-4-ones from α,β -unsaturated Carboxylic Esters.[5][6]

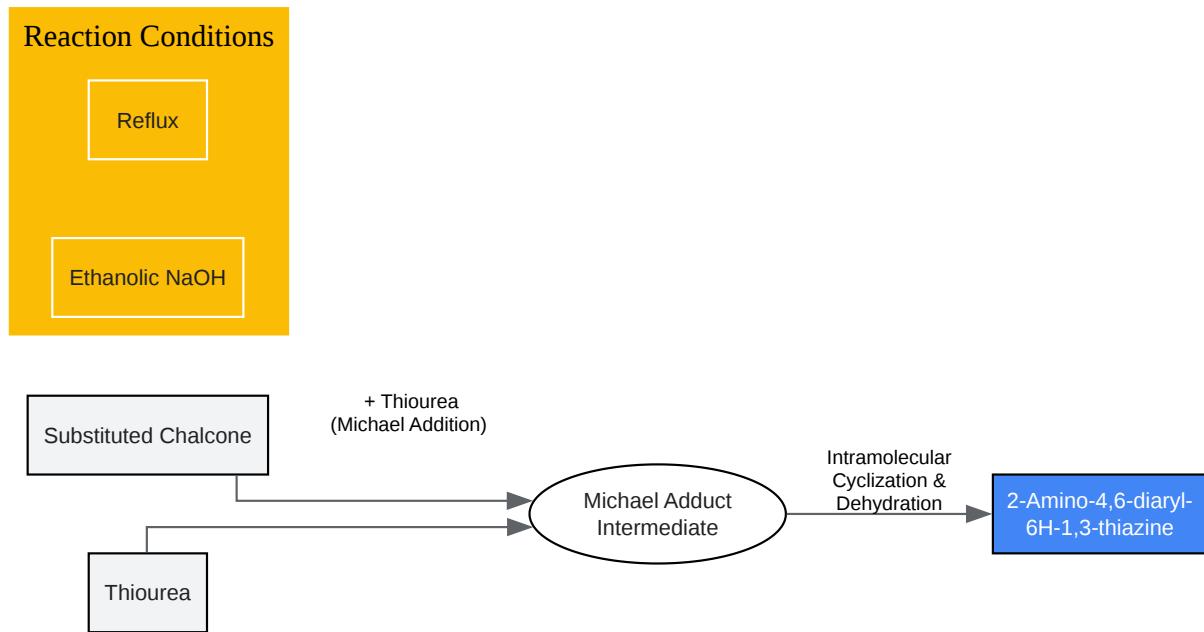
The synthesis involves the reaction of α,β -unsaturated carboxylic esters with thiourea. This typically proceeds through the formation of an intermediate hydrochloride or sulfate salt, which is then isolated. Subsequent cyclization of the intermediate in the presence of a base, such as aqueous ammonia or sodium acetate, yields the 3-unsubstituted 2-imino-1,3-thiazinan-4-ones. [1][2] In some cases, such as with maleic or fumaric acids, a one-pot synthesis can be achieved to directly yield the hydrochlorides of the 2-imino-thiazinans.[1][2]

General Procedure for the Three-Component Synthesis of 4-Hydroxy-3,4-dihydro-2H-1,3-thiazine-2-thiones.[1][7]

To a solution of a β -chlorovinyl aldehyde, a primary amine, and triethylamine in acetonitrile at 0 °C, carbon disulfide is added. The reaction mixture is stirred at 0 °C for 15 hours. After the reaction is complete, the solvent is removed under high-vacuum at low temperature. The crude product is then purified by column chromatography to yield the 4-hydroxy-3,4-dihydro-2H-1,3-thiazine-2-thione.[3][4]

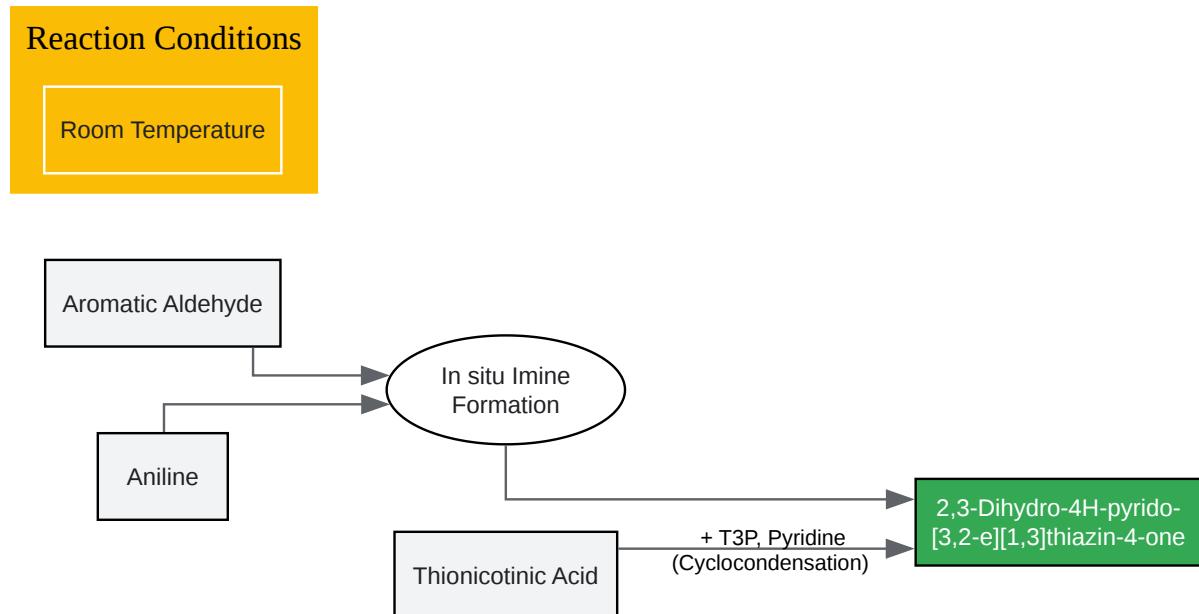
Visualization of Synthetic Pathways

The following diagrams illustrate the logical flow and key transformations in the described synthetic routes for substituted 1,3-thiazines.



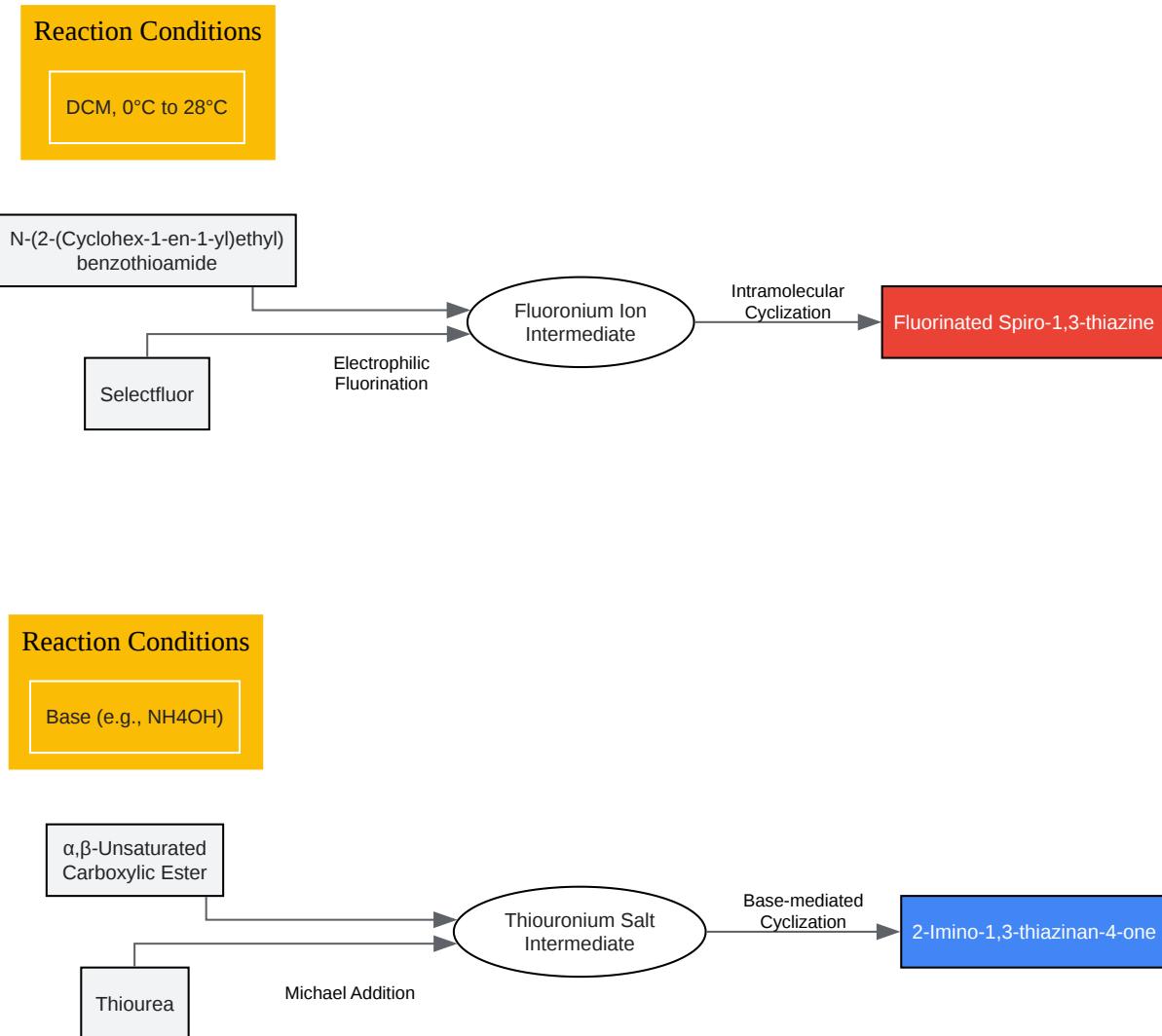
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Figure 1: Synthesis of 2-Amino-1,3-thiazines from Chalcones.

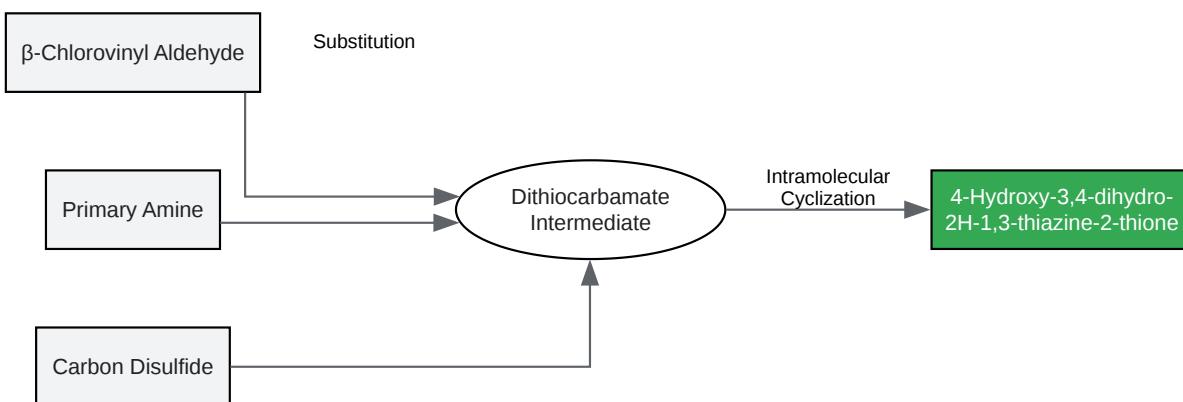


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Figure 2: Three-Component Synthesis of Pyrido[3,2-e][5][6]thiazin-4-ones.



Reaction Conditions

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